molecular formula C8H15NO2 B8560941 Ethyl 3-amino-4-methylpent-2-enoate CAS No. 78168-82-8

Ethyl 3-amino-4-methylpent-2-enoate

Cat. No.: B8560941
CAS No.: 78168-82-8
M. Wt: 157.21 g/mol
InChI Key: AEXYGJRYLCZIJM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-methylpent-2-enoate is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
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Properties

CAS No.

78168-82-8

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl 3-amino-4-methylpent-2-enoate

InChI

InChI=1S/C8H15NO2/c1-4-11-8(10)5-7(9)6(2)3/h5-6H,4,9H2,1-3H3

InChI Key

AEXYGJRYLCZIJM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C(C)C)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10.8 g of p-toluenesulphonic acid×4 H2O are added to 500 g (3.16 mol) of ethyl isobutyrylacetate in 1,500 ml of toluene p.a., the mixture is saturated with ammonia gas while stirring at room temperature and allowed to stand overnight. It is then heated under reflux in a water separator and ammonia gas is continuously introduced until the calculated amount of water has separated (47 ml of water after reflux for 8 hours). The mixture is allowed to cool overnight, and the precipitate which has deposited is filtered off with suction and washed with toluene. The combined toluene phases are washed several times with water, dried using sodium sulphate, concentrated in vacuo and distilled in a high vacuum.
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10.8 g
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reactant
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500 g
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Synthesis routes and methods II

Procedure details

To 100 g (0.63 mol) of ethyl isobutyryl acetate was added ammonium acetate (68.2 g, 0.89 mol), cyclohexane (230 mL) and isopropanol (74 mL). The mixture was heated at reflux under argon atmosphere with a Dean-Stark trap. After 2 hours, a second portion of ammonium acetate (14.6 g, 0.19 mol) was added to the reaction. The reaction was heated at reflux for 12 hours and then allowed to cool to room temperature. A total of ˜30 mL of water was collected in the Dean-Stark trap. An ice bath was used to cool the reaction to 10° C. and then ammonium hydroxide (63 mL) was added dropwise. The organic layer was separated, dried with sodium sulfate, filtered, and concentrated to yield a yellow oil. The crude product (90.9 g, 0.58 mol, 92%) was taken directly to the next step without any further purification.
[Compound]
Name
ethyl isobutyryl acetate
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
68.2 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
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Quantity
74 mL
Type
reactant
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Quantity
14.6 g
Type
reactant
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Quantity
63 mL
Type
reactant
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[Compound]
Name
crude product
Quantity
90.9 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Ethyl 4-methyl-3-oxopentanoate (4.5 mL, 27.9 mmol) and ammonium acetate (12.05 g, 156 mmol) in MeOH (50 mL) was stirred at room temperature overnight. The solvent was evaporated in vacuo and chloroform (50 mL) was added. The resulting solid was filtered and washed with chloroform (2×25 mL). The combined filtrate was washed with water (30 mL) and brine (30 mL), dried over Na2SO4, and concentrated in vacuo to give ethyl 3-amino-4-methylpent-2-enoate, which was carried onto the next step without further purification. MS ESI calc'd. for C8H15NO2 [M+1]+ 158. found 158.
Quantity
4.5 mL
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reactant
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12.05 g
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reactant
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Quantity
50 mL
Type
solvent
Reaction Step One

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